

Pomalidomide-C12-NH2 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Pomalidomide-C12-NH2
hydrochloride*

Cat. No.: *B15621359*

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In-Depth Technical Guide: Pomalidomide-C12-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pomalidomide-C12-NH2 hydrochloride**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols for its application in targeted protein degradation.

Core Compound Data

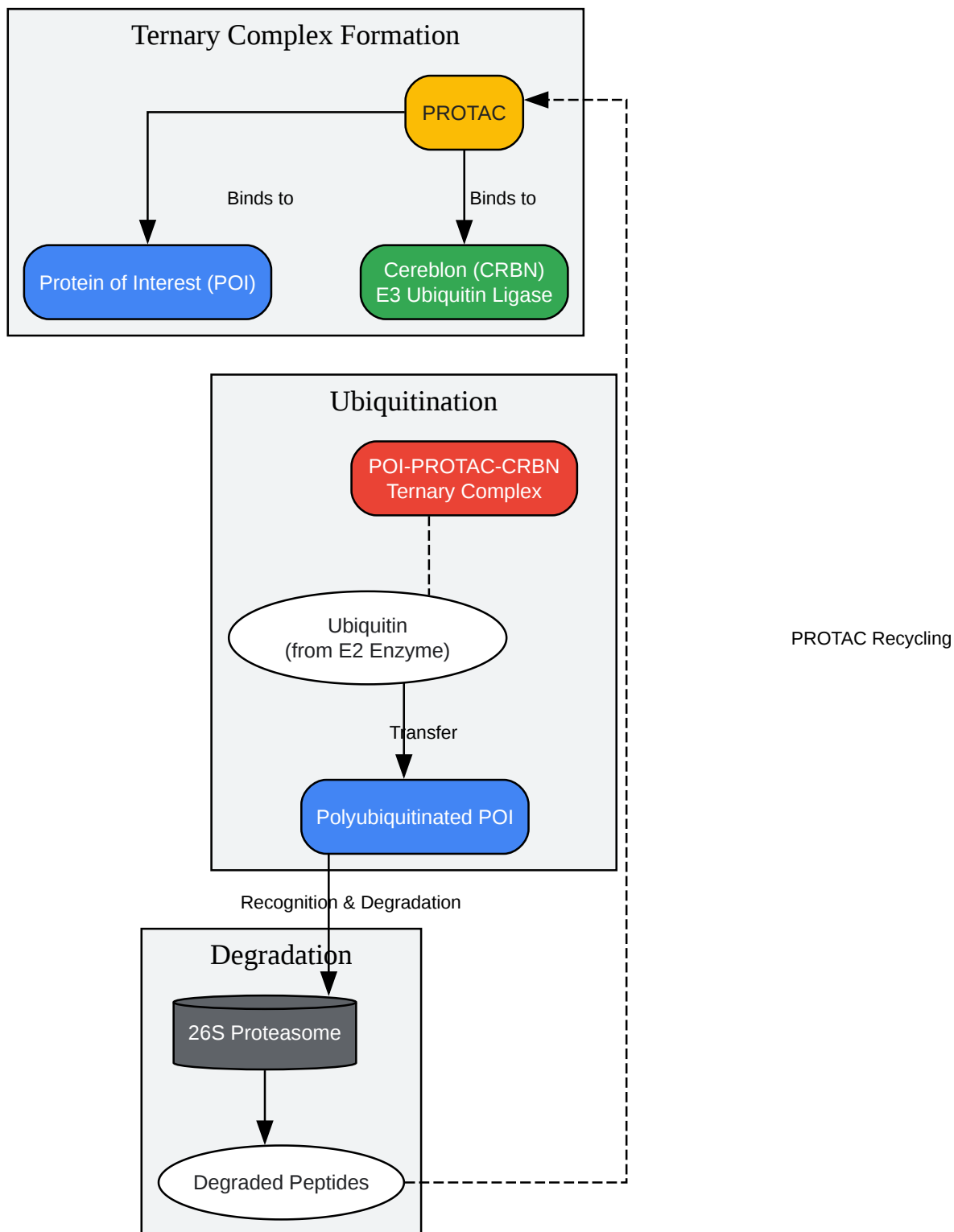
Pomalidomide-C12-NH2 hydrochloride is a functionalized derivative of pomalidomide, an immunomodulatory agent that is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The molecule incorporates a 12-carbon (C12) alkyl linker terminating in a primary amine (-NH2), which serves as a versatile attachment point for a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.

Parameter	Value
CAS Number	2862774-02-3[1]
Molecular Formula	C ₂₅ H ₃₇ ClN ₄ O ₄
Molecular Weight	493.04 g/mol

Mechanism of Action: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. The mechanism is a cyclical process initiated by the formation of a ternary complex.

The Pomalidomide-C12-NH₂ moiety of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase. Concurrently, the other end of the PROTAC, featuring a ligand for a specific Protein of Interest (POI), binds to its target. This dual binding action brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further cycles of degradation.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized experimental protocols relevant to the use of **Pomalidomide-C12-NH2 hydrochloride** in the development and evaluation of PROTACs.

Synthesis of a Pomalidomide-Based PROTAC

This protocol outlines the conjugation of **Pomalidomide-C12-NH2 hydrochloride** to a ligand for a protein of interest (POI) containing a carboxylic acid moiety, via amide bond formation.

Materials:

- **Pomalidomide-C12-NH2 hydrochloride**
- POI ligand with a carboxylic acid functional group
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

- In a clean, dry reaction vessel, dissolve the POI ligand (1.0 equivalent) and **Pomalidomide-C12-NH2 hydrochloride** (1.1 equivalents) in anhydrous DMF.
- To this solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
- Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
- Upon completion, the reaction mixture can be purified using preparative HPLC (High-Performance Liquid Chromatography) to isolate the desired PROTAC molecule.

- Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

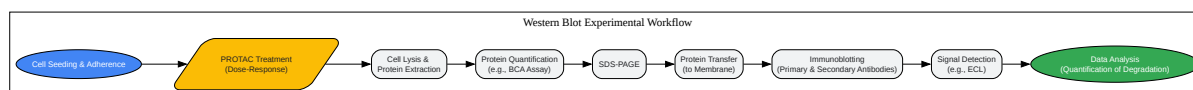
Materials:

- Cultured cells expressing the target protein
- Pomalidomide-based PROTAC
- DMSO (Dimethyl sulfoxide) as a vehicle control
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate

Procedure:

- **Cell Treatment:** Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range) for a specified duration (e.g., 24 hours). Include a vehicle-only control (DMSO).
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them using a suitable lysis buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

- **SDS-PAGE and Protein Transfer:** Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis), and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and probe with a primary antibody specific to the target protein. Subsequently, probe with a primary antibody for a loading control. Incubate with an appropriate HRP-conjugated secondary antibody.
- **Signal Detection and Analysis:** Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated sample.



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A typical experimental workflow for Western Blot analysis.

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References

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